![molecular formula C6H7FN2O2S B1521149 3-Amino-5-fluorobenzene-1-sulfonamide CAS No. 1193388-81-6](/img/structure/B1521149.png)
3-Amino-5-fluorobenzene-1-sulfonamide
Overview
Description
3-Amino-5-fluorobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H7FN2O2S and a molecular weight of 190.2 . It is commonly used in scientific research, particularly in proteomics .
Molecular Structure Analysis
The InChI code for 3-Amino-5-fluorobenzene-1-sulfonamide is1S/C6H7FN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
. This indicates the presence of fluorine, nitrogen, oxygen, and sulfur atoms in the molecule. Physical And Chemical Properties Analysis
3-Amino-5-fluorobenzene-1-sulfonamide is a powder at room temperature .Scientific Research Applications
Antibacterial Applications
Sulfonamide derivatives, including 3-Amino-5-fluorobenzene-1-sulfonamide, have been widely used for their antibacterial properties. They are effective against a range of bacteria such as Staphylococcus aureus and Escherichia coli. The antibacterial activity can be enhanced by adding electron-withdrawing substitutions like nitro groups .
Antidiabetic Uses
These compounds have shown promise in the treatment of diabetes due to their ability to modulate blood sugar levels effectively .
Antifungal Properties
Sulfonamides also exhibit antifungal activities, making them useful in treating fungal infections .
Anti-inflammatory Effects
Due to their anti-inflammatory properties, sulfonamide derivatives are used in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antiprotozoal Activity
These compounds have applications in treating protozoal infections, providing an alternative to traditional antiprotozoal drugs .
Diuretic Effects
Sulfonamides can act as diuretics, aiding in the excretion of excess fluids in medical conditions that require such interventions .
Anticancer Potential
Research has indicated that sulfonamide derivatives may have applications in cancer treatment due to their ability to inhibit certain cellular processes involved in tumor growth .
Anti-COVID-19 Research
Recent studies have explored the use of sulfonamides in the treatment of COVID-19, adding to their already diverse range of applications .
Mechanism of Action
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria . Folic acid is essential for the synthesis of nucleic acids in bacteria, and its disruption can halt bacterial growth.
Mode of Action
Sulfonamides act as competitive inhibitors of dihydropteroate synthase. They are structurally similar to para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . This competition inhibits the production of dihydropteroate, a precursor of folic acid, thus preventing bacterial growth.
Biochemical Pathways
The primary pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, sulfonamides prevent the production of dihydropteroate and, subsequently, tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA.
Result of Action
The inhibition of folic acid synthesis by sulfonamides results in a lack of necessary nucleotides for DNA replication in bacteria, thus inhibiting bacterial growth .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of sulfonamides, potentially impacting their absorption and distribution . Additionally, the presence of other substances, such as organic matter, can interact with sulfonamides and affect their bioavailability .
Safety and Hazards
properties
IUPAC Name |
3-amino-5-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFJJOMPQPAGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-fluorobenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.